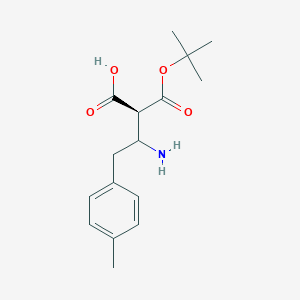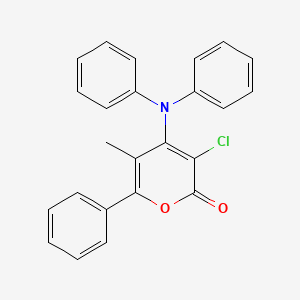
3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one is an organic compound with a complex structure that includes a pyran ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyran ring, followed by the introduction of chloro, diphenylamino, methyl, and phenyl groups through various substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques would be essential to produce the compound on a large scale with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, altering the activity of the target molecule. This can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-4-(diphenylamino)-2H,5H,7H,8H-pyrano[3,2-c]pyran-2-one
- 3-chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one
Uniqueness
3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Eigenschaften
CAS-Nummer |
76312-44-2 |
|---|---|
Molekularformel |
C24H18ClNO2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
3-chloro-5-methyl-6-phenyl-4-(N-phenylanilino)pyran-2-one |
InChI |
InChI=1S/C24H18ClNO2/c1-17-22(21(25)24(27)28-23(17)18-11-5-2-6-12-18)26(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI-Schlüssel |
IUKHCOGQZUDJNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=O)C(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
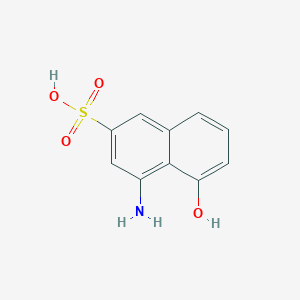
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
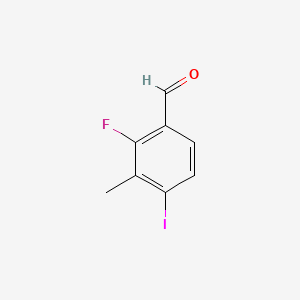
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
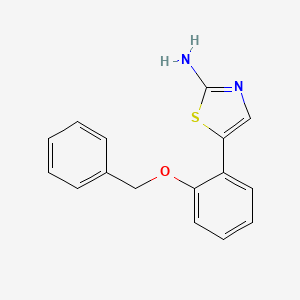
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
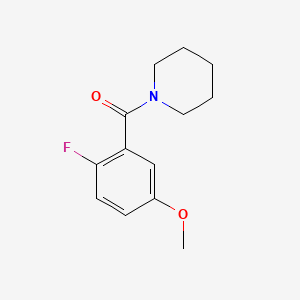
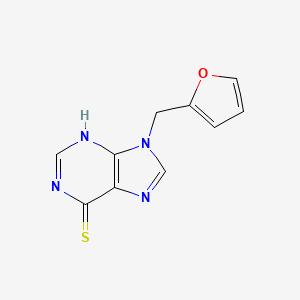

![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
